molecular formula C13H9ClF2N2O B5485671 2-chloro-4,5-difluoro-N-(6-methyl-2-pyridinyl)benzamide

2-chloro-4,5-difluoro-N-(6-methyl-2-pyridinyl)benzamide

Cat. No. B5485671
M. Wt: 282.67 g/mol
InChI Key: GPGRPKOAPFLAHP-UHFFFAOYSA-N
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Description

“2-chloro-4,5-difluoro-N-(6-methyl-2-pyridinyl)benzamide” is a chemical compound with the molecular formula C13H9ClF2N2O . It is known as an inhibitor of glycogen phosphorylase . This compound is used in the study of glycogen utilization in human liver HepG2 cells, retinal explants, and human T lymphocyte Kit 225 cells .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “2-chloro-4,5-difluoro-N-(6-methyl-2-pyridinyl)benzamide”, involves methods that have been developed for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .


Molecular Structure Analysis

The molecular structure of “2-chloro-4,5-difluoro-N-(6-methyl-2-pyridinyl)benzamide” can be represented by the SMILES notation: FC1=C(F)C=C(C(NC(NC2=C(OC)C=CC(NC(NC)=O)=C2)=O)=O)C(Cl)=C1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-4,5-difluoro-N-(6-methyl-2-pyridinyl)benzamide” include its molecular formula C13H9ClF2N2O, average mass 282.673 Da, and monoisotopic mass 282.037140 Da .

Mechanism of Action

The mechanism of action of “2-chloro-4,5-difluoro-N-(6-methyl-2-pyridinyl)benzamide” is through the inhibition of glycogen phosphorylase. It blocks glucagon-induced hepatic glycogenolysis in vivo .

properties

IUPAC Name

2-chloro-4,5-difluoro-N-(6-methylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2N2O/c1-7-3-2-4-12(17-7)18-13(19)8-5-10(15)11(16)6-9(8)14/h2-6H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGRPKOAPFLAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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